Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)-
Description
This urea derivative features a 7-methyl-1,8-naphthyridin-2-yl group linked via a urea moiety to a 4-aminobutyl chain. The 1,8-naphthyridine core is renowned for its pharmacological versatility, including antibacterial, anti-inflammatory, and anticancer properties . The 4-aminobutyl substituent may enhance aqueous solubility, influencing pharmacokinetic profiles .
Properties
CAS No. |
600179-69-9 |
|---|---|
Molecular Formula |
C14H19N5O |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-(4-aminobutyl)-3-(7-methyl-1,8-naphthyridin-2-yl)urea |
InChI |
InChI=1S/C14H19N5O/c1-10-4-5-11-6-7-12(18-13(11)17-10)19-14(20)16-9-3-2-8-15/h4-7H,2-3,8-9,15H2,1H3,(H2,16,17,18,19,20) |
InChI Key |
AKIHOLUUGPEBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)NCCCCN |
Origin of Product |
United States |
Biological Activity
Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)-, commonly referred to as a naphthyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a urea moiety with a naphthyridine scaffold. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and immunology.
- Chemical Formula : C14H19N5O
- Molecular Weight : 273.34 g/mol
- CAS Number : 600179-69-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and immune modulation. The naphthyridine structure is known for its ability to bind to specific receptors and enzymes, influencing cellular pathways critical for tumor growth and immune responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. Specifically, research has demonstrated that naphthyridine-based ureas can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
-
Inhibition of PD-L1 and VEGFR-2 :
- A study assessed the effects of several urea derivatives on PD-L1 and VEGFR-2 expression in colorectal cancer cells (HT-29). The results indicated that certain derivatives significantly reduced PD-L1 levels and inhibited VEGFR-2 activity, which are critical pathways in tumor immune evasion and angiogenesis, respectively .
-
Selectivity Index :
- The selectivity index (SI) was calculated to evaluate the efficacy of these compounds against cancer cells compared to normal cells. Compounds with SI values below 1 indicated poor selectivity, while those above 1 demonstrated promising anticancer properties. For instance, urea derivatives C.12 and C.14 showed significant tumor-selective inhibition .
Immunomodulatory Effects
The compound's ability to modulate immune responses has also been investigated:
- Impact on Immune Cell Function :
Table 1: Inhibitory Effects on PD-L1 and VEGFR-2
| Compound | PD-L1 Inhibition (%) at 20 µM | VEGFR-2 Inhibition (%) at 20 µM |
|---|---|---|
| Control | 100 | 100 |
| Sorafenib | 96 ± 49 | 132 ± 15 |
| C.12 | 25 ± 5 | 30 ± 10 |
| C.14 | 45 ± 11 | 228 ± 66 |
Data represents mean values from three experiments .
Case Study: Antiproliferative Activity
In a recent investigation involving various benzylethylenearyl ureas, including derivatives similar to N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)-:
- Cell Lines Tested : HEK-293 (normal), HT-29 (colorectal cancer), MCF-7 (breast cancer), A549 (lung cancer).
- Findings : Certain derivatives exhibited over 50% inhibition of cell proliferation in co-culture assays, indicating their potential as effective therapeutic agents against multiple cancer types .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected 1,8-Naphthyridine Derivatives
Key Observations :
- This may enhance binding affinity in receptor-ligand interactions .
Key Observations :
- The target compound’s synthesis likely involves coupling 7-methyl-1,8-naphthyridin-2-amine with a 4-aminobutyl isocyanate, analogous to methods in .
- Co-crystallization strategies (e.g., ) could stabilize the urea derivative for structural analysis.
Table 3: Binding Constants (Kb) and Activity Profiles
Key Observations :
- Urea derivatives (e.g., ) exhibit strong binding (Kb ~10³–10⁵ M⁻¹), suggesting the target compound may share similar or enhanced affinity due to its flexible 4-aminobutyl chain.
Hydrogen Bonding and Crystal Packing
The target urea compound’s NH groups can act as hydrogen bond donors/acceptors, unlike acetamide (single NH) or carboxamide (two NH) linkers. demonstrates that N-(7-methyl-1,8-naphthyridin-2-yl)acetamide forms O–H⋯N and N–H⋯O bonds in co-crystals, while the urea derivative could form more extensive networks, improving stability or solubility .
Preparation Methods
Synthesis via Urea Derivatives
One effective method involves the synthesis of urea derivatives through the reaction of 7-methyl-1,8-naphthyridine with a suitable amine. The general steps include:
Step 1: Formation of the Isocyanate
The corresponding isocyanate is generated from the reaction of phosgene or another suitable reagent with an amine derivative.
Step 2: Reaction with Amine
The isocyanate is then reacted with 4-aminobutylamine to form the desired urea compound. This step typically occurs under controlled conditions to ensure high yield and purity.
Alternative Synthetic Routes
Additional synthetic strategies may include:
Use of Coupling Agents : Employing coupling agents such as carbodiimides to facilitate the reaction between the amine and isocyanate.
Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate the reaction rates and improve yields.
The efficiency of these methods can be evaluated based on yield and purity. Typical yields for the synthesis of urea derivatives range from 60% to 85%, depending on the specific conditions used (e.g., temperature, solvent choice).
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Direct Reaction | 70-85 | >95 | Standard method |
| Microwave-Assisted Synthesis | 60-80 | >90 | Faster reaction times |
| Coupling Agent Utilization | 75-90 | >95 | Enhanced reaction efficiency |
Recent studies have highlighted the importance of structural modifications in enhancing the pharmacological properties of naphthyridine-based ureas. For instance, derivatives with hydrophilic groups have shown improved aqueous solubility and bioactivity, making them suitable candidates for drug development.
The preparation of Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)- involves a variety of synthetic strategies that can be optimized for yield and purity. Ongoing research continues to explore modifications that enhance its therapeutic potential, emphasizing the compound's relevance in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
